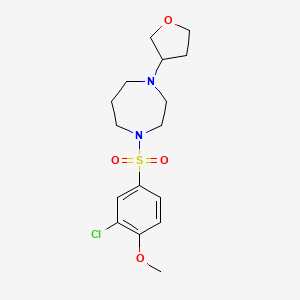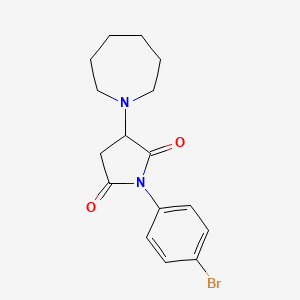
N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, a nitrobenzyl group, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a bromophenyl group, a nitrobenzyl group, and a pyridine ring would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive, while the bromophenyl group could influence its polarity .Aplicaciones Científicas De Investigación
Organic Synthesis and Pharmacological Studies
Nitro-aromatic compounds and dihydropyridines play crucial roles in organic synthesis and drug development. For instance, nitrobenzyl-protected groups are utilized in photosensitive protecting strategies, offering controlled release of active pharmaceutical ingredients upon light exposure (Amit, Zehavi, & Patchornik, 1974). Similarly, dihydropyridines, such as 1,4-dihydropyridines (DHPs), are significant for their presence in many pharmaceuticals, serving as calcium channel blockers with various therapeutic applications. The synthesis and applications of DHPs have been extensively reviewed, highlighting their importance in medicinal chemistry and organic synthesis (Sohal, 2021).
Environmental Science and Pollution Treatment
Brominated and nitro-aromatic compounds are often studied for their environmental impact, particularly in pollution and water treatment research. For example, polybrominated dibenzo-p-dioxins and dibenzofurans are trace contaminants in flame retardants, necessitating studies on their environmental fate and toxicity (Mennear & Lee, 1994). Research into the degradation processes of compounds like nitisinone, which shares structural features with nitro-aromatics, provides insights into the stability and environmental degradation pathways of such chemicals, highlighting the importance of understanding their behavior in environmental contexts (Barchańska et al., 2019).
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and development of methods for its synthesis .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c20-15-5-7-16(8-6-15)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-17(10-13)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNTFZAVLGRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)



![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)

![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2807359.png)
![methyl N-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbamate](/img/structure/B2807360.png)

![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol](/img/structure/B2807362.png)
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2807363.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B2807368.png)
